1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene is a compound that serves as an intermediate in the synthesis of various chemical structures. For instance, it has been involved in reactions to create functionalized (trifluoromethyl)benzenes and -pyridines through Diels-Alder components. These reactions demonstrate the compound's utility in generating complex molecules with specific functionalities, which are important in materials science and organic synthesis (Volle & Schlosser, 2002).
Organic Synthesis Techniques
Research has explored the use of this compound in advanced organic synthesis techniques. For example, its reactions with lithium diisopropylamide (LDA) have been studied to understand its role in generating phenyllithium intermediates. These intermediates are crucial for further chemical transformations, illustrating the compound's role in synthetic organic chemistry (Schlosser & Castagnetti, 2001).
Fluorescence Properties
The compound has also been examined for its fluorescence properties. Studies have synthesized derivatives to investigate their potential in light-emitting applications. These studies underscore the importance of this compound derivatives in developing new materials for optoelectronic devices (Liang Zuo-qi, 2015).
Material Science Applications
In material science, the compound's derivatives have been used to create mixed chromophore perfluorocyclobutyl (PFCB) copolymers, highlighting its utility in crafting materials with specific optical properties. These copolymers show potential for tailored light emission, indicating the compound's role in the development of novel materials for lighting and display technologies (Neilson et al., 2007).
Properties
IUPAC Name |
1-bromo-2-cyclopentyloxy-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O/c13-10-6-5-8(12(14,15)16)7-11(10)17-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYFJKCWSNICSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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